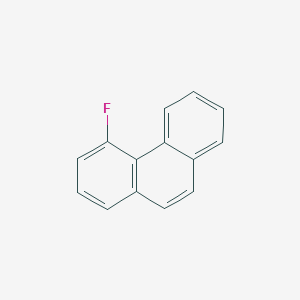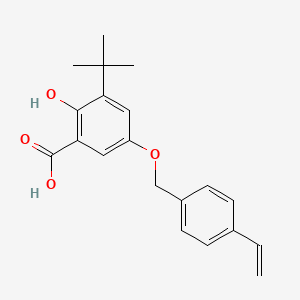
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a vinylbenzyl ether group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the benzoic acid core, followed by the introduction of the tert-butyl group, hydroxy group, and vinylbenzyl ether group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The vinylbenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the benzoic acid moiety may produce benzyl alcohol derivatives.
Scientific Research Applications
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can participate in hydrogen bonding and redox reactions, while the vinylbenzyl ether group can undergo polymerization and cross-linking reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcatechol: An organic compound with a similar tert-butyl group and hydroxy group but lacks the vinylbenzyl ether group.
Vinylbenzoic acid: Contains a vinyl group attached to a benzoic acid core but lacks the tert-butyl and hydroxy groups.
Uniqueness
3-(tert-Butyl)-2-hydroxy-5-((4-vinylbenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H22O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-tert-butyl-5-[(4-ethenylphenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-5-13-6-8-14(9-7-13)12-24-15-10-16(19(22)23)18(21)17(11-15)20(2,3)4/h5-11,21H,1,12H2,2-4H3,(H,22,23) |
InChI Key |
QICQYSKNKYFBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)OCC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


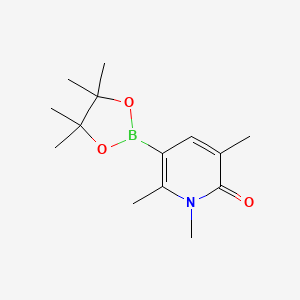
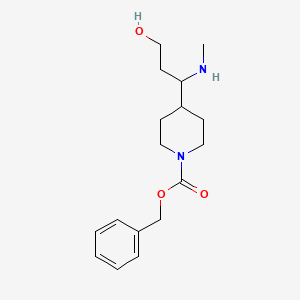
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
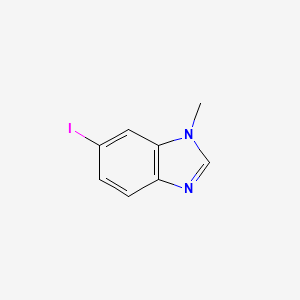
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
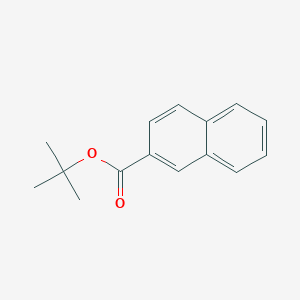
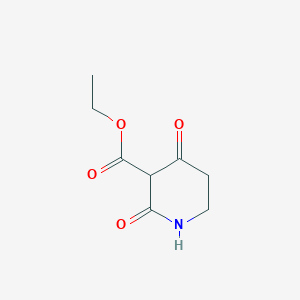
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
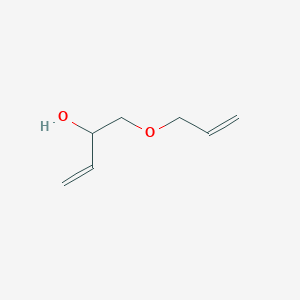
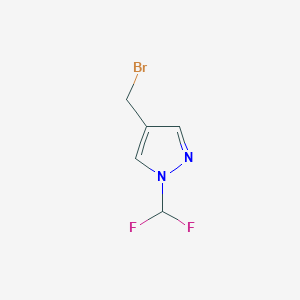
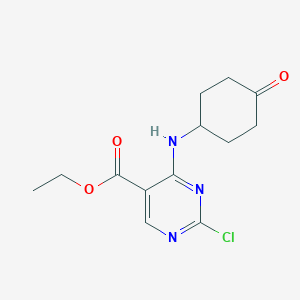
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
